3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, including thiazolidinone, pyridopyrimidinone, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. The key steps include the formation of the thiazolidinone ring, the construction of the pyridopyrimidinone core, and the introduction of the piperidine moiety. Common reagents used in these reactions include benzyl bromide, thiourea, and various catalysts to facilitate the cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the synthesis would require careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its target pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-(4-methylpiperidin-1-yl)methyl)phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
Uniqueness
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
361994-62-9 |
---|---|
Molecular Formula |
C26H26N4O2S2 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O2S2/c1-17-10-13-28(14-11-17)23-20(24(31)29-12-6-7-18(2)22(29)27-23)15-21-25(32)30(26(33)34-21)16-19-8-4-3-5-9-19/h3-9,12,15,17H,10-11,13-14,16H2,1-2H3/b21-15- |
InChI Key |
MITDRDNQSXFYGC-QNGOZBTKSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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